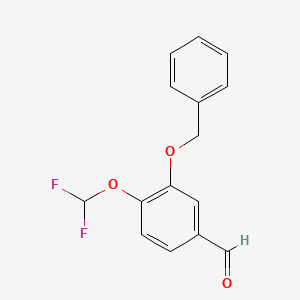

3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde

Description

The Significance of Functionalized Benzaldehydes in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into a series of simpler precursor structures. coconote.appkhanacademy.orgreddit.comreddit.comyoutube.com This process involves mentally breaking bonds to identify "disconnections" that correspond to reliable forward synthetic reactions. coconote.app Functionalized benzaldehydes are exceptionally valuable in this context. The aldehyde group itself is a powerful "retron," a structural feature that signals a specific synthetic transformation. It is highly electrophilic and susceptible to a wide array of nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and various condensation reactions. reddit.com

The substituents on the aromatic ring further enhance their strategic importance. These groups can direct subsequent reactions, modulate the reactivity of the aldehyde, or serve as handles for further functionalization. Therefore, a well-chosen substituted benzaldehyde (B42025) can drastically simplify the synthesis of a complex target by providing a pre-assembled, functionalized core.

Contextualizing 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde within Complex Molecule Synthesis

The specific structure of this compound makes it a highly strategic intermediate, with each of its functional groups serving a distinct and crucial purpose in the design of a multi-step synthesis.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₂F₂O₃ |

| Molecular Weight | 278.25 g/mol |

| CAS Number | 857796-58-2 bldpharm.com |

An analysis of its constituent parts reveals its synthetic utility:

The Benzaldehyde Core : This provides the fundamental reactive center for building larger molecular frameworks. Its aldehyde group can participate in reactions to extend the carbon skeleton or be converted into other functional groups as the synthesis progresses.

The Benzyloxy Group (-OCH₂Ph) : This is a widely used protecting group for a hydroxyl (-OH) function. organic-chemistry.orgacs.orgresearchgate.net In a synthetic route starting from a dihydroxy benzaldehyde, one hydroxyl group can be selectively protected as a benzyl (B1604629) ether. researchgate.netgoogle.com This group is stable under a wide range of reaction conditions but can be readily removed, typically via catalytic hydrogenolysis, to reveal the free hydroxyl group at a later, strategic point in the synthesis. organic-chemistry.orgnih.gov This prevents the acidic proton of the hydroxyl group from interfering with sensitive reagents, such as organometallics, that might be used to react with the aldehyde.

The Difluoromethoxy Group (-OCHF₂) : The incorporation of fluorine-containing groups is a major strategy in modern medicinal chemistry. princeton.edu The difluoromethoxy group is particularly valued as a bioisostere of a hydroxyl or thiol group. semanticscholar.orgh1.coresearchgate.netacs.org This means it mimics the size and electronic properties of these groups while offering significant advantages. It can act as a lipophilic hydrogen bond donor, potentially improving a drug candidate's binding affinity to its biological target. semanticscholar.orgh1.coacs.org Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic breakdown, which can enhance the pharmacokinetic profile of a potential drug. researchgate.net

This compound is a valuable precursor for pharmacologically active molecules. For instance, the closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is a key intermediate in the synthesis of Roflumilast . chemicalbook.comjocpr.commedkoo.comgoogleapis.com Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). jocpr.comtcichemicals.com The synthesis of Roflumilast often starts from 3-hydroxy-4-(difluoromethoxy)benzaldehyde, which is then alkylated. googleapis.comgoogle.com The use of a benzyl protecting group, as in this compound, offers an alternative synthetic strategy where the benzyl group can be removed and replaced with other functionalities, showcasing its versatility as a building block.

Research Avenues and Unexplored Potentials of Benzaldehyde Derivatives

The field of organic synthesis continues to find new and innovative uses for benzaldehyde derivatives, driven largely by the demands of drug discovery and materials science.

One major research avenue is the development of novel benzaldehyde derivatives as direct therapeutic agents. Studies have shown that certain substituted benzaldehydes can act as inhibitors for a range of enzymes, including tyrosinase and aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in some cancers. nih.govnih.govmdpi.comresearchgate.net The aldehyde functionality can be crucial for binding to the enzyme's active site. nih.gov The unique electronic properties conferred by substituents like the difluoromethoxy group could be exploited to design more potent and selective inhibitors.

Furthermore, the synthesis of complex heterocyclic scaffolds, which form the core of many pharmaceuticals, frequently employs benzaldehyde derivatives as starting materials. The continued exploration of new reaction methodologies will undoubtedly expand the utility of building blocks like this compound in creating libraries of diverse molecules for biological screening. The strategic combination of a versatile reactive handle (the aldehyde), a classic protecting group (the benzyloxy ether), and a modern medicinal chemistry motif (the difluoromethoxy group) ensures that this compound and others like it will remain valuable tools for chemists pushing the frontiers of molecular design.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVTWVXASGBUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 4 Difluoromethoxy Benzaldehyde

Precursor Synthesis and Functional Group Introduction

The common precursor for the synthesis of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde is 3,4-dihydroxybenzaldehyde. The synthetic strategy generally involves the selective difluoromethylation of the hydroxyl group at the 4-position, followed by the benzylation of the remaining hydroxyl group at the 3-position. This sequence is crucial to avoid undesired side products and achieve a high yield of the target molecule.

Strategic Approaches to Difluoromethoxy Group Installation

The introduction of the difluoromethoxy group onto the phenolic oxygen at the 4-position of 3,4-dihydroxybenzaldehyde is a key step that can be accomplished through either electrophilic or nucleophilic difluoromethylation strategies. The choice of method often depends on the availability of reagents, reaction conditions, and desired regioselectivity.

Electrophilic difluoromethylation typically involves the generation of difluorocarbene (:CF2) as the reactive intermediate, which is then trapped by a phenolate anion. A widely used and relatively stable precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa).

In a patented method, 3,4-dihydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate in the presence of a base such as sodium carbonate (Na₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is heated to facilitate the decarboxylation of the chlorodifluoroacetate salt, which generates the electrophilic difluorocarbene. The phenolate, formed by the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, then attacks the difluorocarbene to form the difluoromethoxy group. This method has been shown to selectively yield 3-hydroxy-4-(difluoromethoxy)benzaldehyde in good yields.

Table 1: Electrophilic Difluoromethylation of 3,4-Dihydroxybenzaldehyde

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield of 3-hydroxy-4-(difluoromethoxy)benzaldehyde |

| Sodium chlorodifluoroacetate | Na₂CO₃ | DMF | 80°C | 6 hours | 57.5% |

It is important to control the stoichiometry of the reagents to minimize the formation of the di-substituted byproduct, 3,4-bis(difluoromethoxy)benzaldehyde.

Nucleophilic difluoromethylation provides an alternative route to the desired intermediate. This approach often utilizes a source of a "CF₂H⁻" synthon or a related nucleophilic species. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane (CHClF₂), a gaseous reagent.

In a procedure outlined in a patent, 3,4-dihydroxybenzaldehyde is treated with chlorodifluoromethane gas in the presence of a base like potassium carbonate (K₂CO₃) in DMF. The reaction is conducted at an elevated temperature, typically between 80-85°C. google.com To improve regioselectivity and suppress the formation of the di-substituted byproduct, phase-transfer catalysts such as n-butylammonium bromide can be employed. This catalytic approach enhances the reaction rate and can lead to higher yields of the desired mono-substituted product. core.ac.ukresearchgate.net

Table 2: Nucleophilic Difluoromethylation of 3,4-Dihydroxybenzaldehyde

| Reagent | Base | Catalyst | Solvent | Temperature | Yield of 3-hydroxy-4-(difluoromethoxy)benzaldehyde |

| Chlorodifluoromethane | K₂CO₃ | None | DMF | 80-85°C | 25-30% |

| Chlorodifluoromethane | Cs₂CO₃ | n-butylammonium bromide | Isopropanol/DMF | 100°C | Up to 91% |

Regioselective Benzyloxy Group Introduction Methods

Once 3-hydroxy-4-(difluoromethoxy)benzaldehyde is obtained, the next step is the introduction of the benzyloxy group at the 3-position. This is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenolate with a benzyl (B1604629) halide.

The synthesis of this compound from 3-hydroxy-4-(difluoromethoxy)benzaldehyde is a direct application of protecting group chemistry, where the hydroxyl group is converted to a benzyl ether. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.com The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide.

The choice of base is crucial for the success of this reaction. Mild bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to avoid potential side reactions. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone.

Both benzyl chloride and benzyl bromide can be used as the benzylating agent in the Williamson ether synthesis. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or the ability to use milder reaction conditions.

A study on the regioselective protection of 3,4-dihydroxybenzaldehyde demonstrated that the 4-hydroxyl group can be selectively benzylated in the presence of the 3-hydroxyl group under specific conditions. For the benzylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde, a similar approach is employed. The reaction is typically performed by treating the phenolic precursor with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is heated to ensure the completion of the etherification.

Table 3: Benzylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (Illustrative Conditions based on similar reactions)

| Benzylating Agent | Base | Solvent | Temperature |

| Benzyl chloride | K₂CO₃ | DMF | 80-100°C |

| Benzyl bromide | K₂CO₃ | Acetone | Reflux |

The final product, this compound, can then be purified using standard techniques such as recrystallization or column chromatography.

Aldehyde Functionalization via Controlled Oxidation Pathways

A convergent approach to synthesizing this compound involves the preparation of the corresponding benzylic alcohol, (3-(Benzyloxy)-4-(difluoromethoxy)phenyl)methanol, followed by its selective oxidation. This strategy hinges on the ability to perform the oxidation under mild conditions to prevent over-oxidation to the carboxylic acid, which would diminish the yield of the desired aldehyde.

The oxidation of (3-(Benzyloxy)-4-(difluoromethoxy)phenyl)methanol to the target aldehyde is a critical transformation. A variety of modern oxidation protocols are suitable for this purpose, offering high selectivity for the aldehyde product. These methods often employ catalytic systems to ensure efficiency and minimize waste.

Key considerations for this step include:

Chemoselectivity: The chosen oxidant must selectively convert the primary alcohol to an aldehyde without affecting the benzyloxy or difluoromethoxy groups or over-oxidizing the product.

Reaction Conditions: Mild temperatures and neutral or slightly basic conditions are generally preferred to avoid side reactions.

Catalyst Efficiency: In catalytic systems, factors like catalyst loading, turnover number, and ease of separation are important for process viability.

Several catalytic systems have demonstrated high efficiency for the selective oxidation of benzylic alcohols. For example, heterogeneous catalysts such as gold supported on titanium dioxide (Au/TiO2) can effectively use molecular oxygen as the terminal oxidant, resulting in a process with high atom economy. Other methods utilize transition metal complexes or specific organic oxidants to achieve the desired transformation with high yields.

| Oxidant/Catalyst System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| O₂, Au/TiO₂ | Toluene, 60-100°C | High atom economy, uses O₂ as oxidant | Requires specialized catalyst preparation |

| KMnO₄ under PTC | Biphasic (Toluene/H₂O), Phase Transfer Catalyst (PTC) | High yield, inexpensive oxidant | Stoichiometric waste (MnO₂) |

| PCC/PDC | Dichloromethane (DCM), Room Temp | Reliable, high yield for many substrates | Chromium waste is toxic and stoichiometric |

| Dess-Martin Periodinane | DCM, Room Temp | Very mild conditions, high yield | Expensive reagent, poor atom economy |

An alternative convergent strategy is the direct introduction of a formyl (-CHO) group onto the aromatic ring of a 1-(benzyloxy)-2-(difluoromethoxy)benzene precursor. This approach, known as formylation, is a powerful tool for constructing aromatic aldehydes. The success of this method depends on the electronic properties of the substrate, as the aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution.

The two alkoxy substituents (-OCH₂Ph and -OCHF₂) are ortho-para directing. The benzyloxy group is a stronger activating group than the difluoromethoxy group, directing the incoming electrophile primarily to the para position, which corresponds to the desired product isomer.

Two classical formylation methods are particularly relevant:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic rings. jk-sci.comnrochemistry.comwikipedia.org It is a widely used and reliable method for electron-rich systems. cambridge.org The reaction proceeds via an electrophilic chloroiminium ion which attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. nrochemistry.com

Gattermann Reaction: This method uses a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). unacademy.com A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.com This reaction is suitable for phenols and phenolic ethers. thermofisher.com The Gattermann-Koch variant, which uses carbon monoxide (CO), is generally not effective for phenolic ether substrates. wikipedia.org

| Reaction | Reagents | Typical Conditions | Applicability |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, then H₂O | 0°C to 80°C | Highly effective for electron-rich arenes and heterocycles jk-sci.comthieme-connect.de |

| Gattermann (Adams Mod.) | Zn(CN)₂, HCl, AlCl₃, then H₂O | 0°C to Room Temp | Effective for phenols, phenolic ethers, and activated arenes thermofisher.com |

Total Synthesis Pathways and Optimization

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. wikipedia.org The aldehyde functionalization pathways described previously (Sections 2.1.3.1 and 2.1.3.2) are examples of convergent approaches.

Oxidation Route: The (3-(benzyloxy)-4-(difluoromethoxy)phenyl) fragment is synthesized first, with the final step being the oxidation of the benzylic alcohol.

Formylation Route: The 1-(benzyloxy)-2-(difluoromethoxy)benzene fragment is prepared, with the final step being the introduction of the aldehyde group.

Efficiency in chemical synthesis is often evaluated by the principles of step- and atom-economy.

Step-economy favors syntheses with the fewest possible steps.

Atom-economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgmonash.edu

The linear synthesis of this compound from 3,4-dihydroxybenzaldehyde proceeds in two main steps: regioselective difluoromethylation followed by benzylation. This pathway is often highly step-economical if the starting material is readily available.

However, the atom economy of these steps must be considered.

Difluoromethylation (using ClCF₂COONa) generates sodium chloride and carbon dioxide as byproducts, lowering the atom economy.

Benzylation (a Williamson ether synthesis using benzyl chloride and a base like K₂CO₃) produces potassium chloride and water, which are not incorporated into the product.

Convergent pathways involving oxidation or formylation also have drawbacks. Oxidation of a benzylic alcohol can have high atom economy if using a catalytic system with O₂ (producing only water as a byproduct), but stoichiometric oxidants like Dess-Martin periodinane are very atom-uneconomical. researchgate.net Formylation reactions, such as the Vilsmeier-Haack, are notoriously atom-inefficient due to the use of stoichiometric amounts of DMF and POCl₃, which are converted into waste products.

The primary challenge is the regioselective difluoromethylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The 4-position hydroxyl is more acidic and sterically accessible than the 3-position, allowing for preferential reaction. However, a common byproduct is 3,4-bis(difluoromethoxy)benzaldehyde, resulting from over-alkylation.

Optimization strategies focus on maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct. google.com

Key parameters for optimization include:

Difluoromethylating Agent: Solid sodium chlorodifluoroacetate is often preferred over gaseous chlorodifluoromethane for ease of handling. google.com

Base and Solvent: The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent (e.g., DMF, DMSO) significantly impacts reaction rate and selectivity.

Temperature: Reaction temperatures typically range from 60-120°C.

Catalysis: The use of a phase-transfer catalyst, such as n-butylammonium bromide, can enhance the reaction rate and improve selectivity by facilitating the interaction between reactants in different phases.

| Parameter | Variation | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Solvent | DMF, N,N-Dimethylacetamide, DMSO | High-boiling polar aprotic solvents facilitate the reaction at elevated temperatures. | google.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Affects the deprotonation of the phenolic hydroxyl group; stronger bases can increase rate but may reduce selectivity. | |

| Temperature | 60-120°C | Higher temperatures increase reaction rate but can lead to more byproduct formation. Optimal temperature balances rate and selectivity. | google.com |

| Stoichiometry | Limiting the difluoromethylating agent | Careful control of reactant ratios (e.g., 1.0-1.2 equivalents of fluorinating agent) is crucial to minimize di-substitution. | |

| Catalyst | n-butylammonium bromide (Phase-Transfer Catalyst) | Increases interfacial reactivity, improving yield (up to 91%) and reducing reaction time from 8-10 hours to 3-4 hours. |

The subsequent benzylation of the 3-hydroxyl group is a standard Williamson ether synthesis, typically optimized by selecting an appropriate base (e.g., K₂CO₃), solvent (e.g., acetonitrile), and temperature (e.g., 80-85°C) to drive the reaction to completion.

Catalytic Approaches in Synthetic Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound and its precursors. A key challenge is the selective difluoromethylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, leaving the 3-hydroxyl group free for subsequent benzylation. Phase-transfer catalysis (PTC) has emerged as an effective strategy to address this challenge.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing a base and an organic phase containing the substrate). This enhances reaction rates and selectivity by bringing the reacting species together at the interface.

A notable application of this is the use of n-butylammonium bromide as a phase-transfer catalyst in the synthesis of 3-hydroxy-4-(difluoromethoxy)benzaldehyde. google.com In this method, 3,4-dihydroxybenzaldehyde reacts with chlorodifluoromethane in a biphasic system. The catalyst facilitates the deprotonation of the more acidic 4-hydroxyl group at the phase interface and its subsequent reaction with the difluoromethylating agent. This approach significantly improves the yield and regioselectivity, minimizing the formation of the 3,4-bis(difluoromethoxy)benzaldehyde byproduct. The reaction time is also considerably reduced from 8-10 hours in non-catalytic systems to 3-4 hours.

The subsequent step, the benzylation of the 3-hydroxyl group, is a Williamson ether synthesis. This S\textsubscript{N}2 reaction, where the alkoxide of 3-hydroxy-4-(difluoromethoxy)benzaldehyde attacks a benzyl halide, can also be efficiently promoted by phase-transfer catalysis. ptfarm.plcrdeepjournal.org Using a PTC system (e.g., a quaternary ammonium salt with potassium carbonate as the base) allows the reaction to proceed under milder conditions, with improved yields and easier product isolation compared to traditional methods that might require strong bases like sodium hydride. crdeepjournal.orgbyjus.com

| Parameter | Non-Catalytic Method | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Catalyst | None | n-Butylammonium Bromide google.com |

| Base | Potassium Carbonate / Sodium Hydroxide | Cesium Carbonate / Sodium Hydroxide google.com |

| Solvent(s) | DMF | Isopropanol/DMF google.com |

| Reaction Time | 8–10 hours | 3–4 hours |

| Yield | Moderate, with significant byproduct formation | High (up to 91%) with suppressed byproduct formation |

Alternative and Novel Synthetic Routes

The quest for more efficient, safer, and environmentally benign chemical processes has driven research into alternative synthetic methodologies. For a molecule like this compound, this includes the application of green chemistry principles, continuous manufacturing technologies, and advanced energy-input methods like photochemistry and electrochemistry.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several aspects of the synthesis of this compound can be improved by applying these principles.

Safer Reagents : A key green improvement is the replacement of gaseous and ozone-depleting chlorodifluoromethane (ClCF₂H) as the difluoromethylating agent. rsc.org Solid sodium chlorodifluoroacetate (ClCF₂COONa) serves as a safer and easier-to-handle alternative. google.com Upon heating in a polar aprotic solvent like DMF, it decarboxylates to generate difluorocarbene in situ, which then reacts with the phenoxide. This avoids the operational hazards associated with handling a gas. Another promising green reagent is fluoroform (CHF₃), a non-ozone-depleting byproduct of other industrial processes, which can be used for difluoromethylation reactions. sci-hub.se

Atom Economy and Waste Prevention : Catalytic methods, as discussed previously, align with the principle of catalysis over stoichiometric reagents, which reduces waste. nih.gov Designing the reaction to maximize regioselectivity, as achieved with PTC, prevents the formation of byproducts like 3,4-bis(difluoromethoxy)benzaldehyde, thereby reducing waste and simplifying purification.

Safer Solvents : While solvents like DMF are effective, their toxicity and high boiling points pose environmental and safety concerns. Research into greener solvent systems, such as biphasic aqueous-organic systems or the use of more benign solvents like isopropanol, is a key area of development. google.com

Flow Chemistry Applications for Enhanced Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater consistency. sci-hub.se Although specific literature on the flow synthesis of this compound is scarce, the individual reaction steps are well-suited for this technology.

The difluoromethylation of 3,4-dihydroxybenzaldehyde using a gaseous reagent like chlorodifluoromethane could be made significantly safer and more efficient in a flow reactor. A packed-bed reactor containing the base and catalyst could be used, with solutions of the aldehyde and the gas being continuously pumped through. This would allow for precise control of temperature, pressure, and stoichiometry, minimizing byproduct formation and improving safety by limiting the amount of hazardous gas in the system at any given time.

Similarly, the subsequent Williamson ether synthesis for the benzylation step can be translated into a flow process. A heated coil reactor could be used where a stream containing 3-hydroxy-4-(difluoromethoxy)benzaldehyde, a base, and benzyl chloride in a suitable solvent are mixed and reacted. The short residence time and excellent temperature control would likely lead to higher yields and purity compared to batch processing.

| Parameter | Description | Advantage |

|---|---|---|

| Reactor Type | Heated Plug Flow Reactor (PFR) / Coil Reactor | Excellent heat transfer, precise temperature control. |

| Reactant Streams | 1: 3-hydroxy-4-(difluoromethoxy)benzaldehyde + Base (e.g., K₂CO₃) in Solvent (e.g., Acetonitrile). 2: Benzyl Chloride in Solvent. | Precise stoichiometric control, rapid mixing. |

| Residence Time | Minutes (estimated) | Increased throughput, reduced reaction time. |

| Work-up | In-line liquid-liquid extraction and purification modules. | Automated, continuous production of pure product. |

| Safety | Small reaction volume minimizes risk of thermal runaway. | Inherently safer process. |

Photochemical or Electrochemical Synthesis Methods

Harnessing light or electrical energy provides novel avenues for chemical transformations, often under very mild conditions.

Photochemical Synthesis : Visible-light photoredox catalysis has recently emerged as a powerful tool for generating radical species under gentle conditions, enabling a wide range of transformations. nih.govnih.gov This methodology is particularly relevant for difluoromethylation. rsc.org In a potential photochemical route to the precursor, a suitable difluoromethylating agent (e.g., HCF₂SO₂Cl or CF₂HSO₂Na) could be used in the presence of a photocatalyst (like an iridium or ruthenium complex, or an organic dye). nih.govresearchgate.net Upon irradiation with visible light, the excited photocatalyst would induce the formation of a difluoromethyl radical (•CF₂H). This highly reactive species could then be trapped by a derivative of 3,4-dihydroxybenzaldehyde to form the C-O bond, yielding the difluoromethoxy group. This approach avoids the high temperatures and strong bases often required in traditional methods. nih.gov

Electrochemical Synthesis : Electrosynthesis offers a green and sustainable alternative to conventional methods that rely on chemical oxidants or reductants. confex.com Instead, it uses electrons as a "traceless" reagent. An electrochemical approach could be envisioned for several steps in the synthesis of benzaldehyde (B42025) derivatives. google.com For instance, instead of starting from a pre-functionalized benzaldehyde, one could potentially start with a substituted toluene derivative and electrochemically oxidize the methyl group to an aldehyde. gre.ac.uk More advanced concepts involve tandem electrochemical-chemical catalysis, where an electrochemically generated mediator performs the desired chemical transformation in a separate reactor, allowing for high current densities and efficient conversion. rsc.org Such a strategy could be applied to the oxidation or other functionalization steps in the synthesis pathway, reducing reliance on stoichiometric chemical reagents and simplifying purification. rsc.orgazom.com

Reactivity and Derivatization of 3 Benzyloxy 4 Difluoromethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition reactions are fundamental to the derivatization of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde. Various nucleophiles, including enolates, organometallic reagents, and ylides, can add to the carbonyl group, leading to a diverse array of products.

The Aldol and Knoevenagel reactions are powerful methods for forming carbon-carbon bonds. In these reactions, the aldehyde acts as an electrophile for attack by an enolate or a stabilized carbanion.

The Aldol condensation involves the reaction of an enolizable carbonyl compound with this compound in the presence of a base or acid catalyst. For instance, reaction with an acetophenone (B1666503) derivative under basic conditions (a Claisen-Schmidt condensation) would be expected to yield a chalcone (B49325), an α,β-unsaturated ketone. While specific studies on this compound are not prevalent, analogous reactions with 3-benzyloxy-4-methoxybenzaldehyde (B16803) have been shown to produce various chalcone derivatives in good yields. orientjchem.org

The Knoevenagel condensation is a related reaction where the nucleophile is a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. sigmaaldrich.comnih.gov The initial adduct readily undergoes dehydration to afford a stable α,β-unsaturated product. sigmaaldrich.com

Table 1: Representative Aldol and Knoevenagel Condensation Reactions

| Reaction Type | Nucleophile | Catalyst | Expected Product |

| Claisen-Schmidt | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)prop-2-en-1-one |

| Knoevenagel | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(3-(benzyloxy)-4-(difluoromethoxy)benzylidene)malonate |

| Knoevenagel | Malononitrile | Basic catalyst | 2-(3-(benzyloxy)-4-(difluoromethoxy)benzylidene)malononitrile |

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. sigmaaldrich.comthermofisher.com The reaction of this compound with such reagents provides a straightforward route to secondary alcohols. The choice of the R group in the organometallic reagent determines the nature of the substituent introduced at the carbonyl carbon. For example, reaction with methylmagnesium bromide would yield the corresponding 1-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)ethanol. These reactions must be carried out under anhydrous conditions as organometallic reagents react readily with water. sigmaaldrich.com

Table 2: Addition of Organometallic Reagents

| Reagent | Solvent | Product |

| Methylmagnesium bromide | Diethyl ether or THF | 1-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)ethanol |

| Phenyllithium | Diethyl ether or THF | (3-(Benzyloxy)-4-(difluoromethoxy)phenyl)(phenyl)methanol |

| n-Butyllithium | Hexane/THF | 1-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pentan-1-ol |

Olefination reactions are crucial for converting carbonyl groups into carbon-carbon double bonds (alkenes).

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform aldehydes into alkenes. organic-chemistry.orglibretexts.orgwikipedia.orglumenlearning.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemical outcome (E/Z isomerism) of the alkene depends on the stability of the ylide used. organic-chemistry.orgwikipedia.org Unstabilized ylides typically favor the Z-alkene, whereas stabilized ylides yield the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that it almost exclusively produces the E-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com

Table 3: Common Olefination Reactions

| Reaction | Reagent | Key Features | Expected Product (with R=COOEt) |

| Wittig | Ph₃P=CHR | Versatile for alkene synthesis. Stereoselectivity depends on ylide stability. organic-chemistry.orgwikipedia.org | Ethyl (E/Z)-3-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)acrylate |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R + Base | High E-selectivity; water-soluble byproduct. wikipedia.orgnrochemistry.comalfa-chemistry.com | Ethyl (E)-3-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)acrylate |

The aldehyde group can be readily reduced to a primary alcohol or converted into an amine.

Reduction to Alcohols: The reduction of this compound to the corresponding primary alcohol, (3-(benzyloxy)-4-(difluoromethoxy)phenyl)methanol, can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation. commonorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its greater functional group tolerance and safer handling.

Reductive Amination: This reaction provides a direct pathway to synthesize primary, secondary, or tertiary amines from an aldehyde. The process involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction. harvard.edumasterorganicchemistry.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. commonorganicchemistry.comharvard.edumasterorganicchemistry.com This method efficiently avoids the over-alkylation issues often encountered in direct alkylation of amines. harvard.edu

Table 4: Reduction and Amination Reactions

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | (3-(Benzyloxy)-4-(difluoromethoxy)phenyl)methanol |

| Reductive Amination | Ammonia (NH₃), NaBH₃CN | (3-(Benzyloxy)-4-(difluoromethoxy)phenyl)methanamine |

| Reductive Amination | Methylamine (CH₃NH₂), NaBH(OAc)₃ | 1-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-N-methylmethanamine |

Oxidations of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a key step in many synthetic routes, including the synthesis of Roflumilast, where the corresponding benzoic acid derivative is a crucial intermediate. google.com

Various oxidizing agents can be employed for this purpose. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder options like sodium chlorite (B76162) (NaClO₂) under buffered conditions, which is often preferred to avoid side reactions on sensitive substrates. google.comnih.gov The oxidation of this compound yields 3-(benzyloxy)-4-(difluoromethoxy)benzoic acid.

Table 5: Oxidation of the Aldehyde Group

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄ and 2-methyl-2-butene) | 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid |

Selective Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(benzyloxy)-4-(difluoromethoxy)benzoic acid. This transformation is a crucial step in the synthesis of various more complex molecules. Aldehydes are generally more susceptible to oxidation than ketones and can be converted using a range of oxidizing agents, from strong reagents like potassium permanganate to milder, more selective systems. ncert.nic.inyoutube.com

A particularly effective method for this conversion on a similar substrate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, employs sodium chlorite (NaClO₂) in the presence of a chlorine scavenger such as sulphamic acid. googleapis.com This method is known for its high efficiency and selectivity for aldehydes, proceeding under mild conditions that are unlikely to affect the benzyloxy or difluoromethoxy groups. googleapis.com Other common reagents for the oxidation of aromatic aldehydes include buffered potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and aqueous hydrogen peroxide. ncert.nic.inorganic-chemistry.org The choice of oxidant can be tailored based on the presence of other functional groups in the molecule.

| Oxidizing Agent | Typical Conditions | Selectivity |

| Sodium Chlorite (NaClO₂) / Sulphamic Acid | Acetone/water, 25-30°C | High for aldehydes |

| Potassium Permanganate (KMnO₄) | Acetone/water, basic pH | Strong oxidant, can cleave other groups |

| Oxone® (Potassium peroxymonosulfate) | Methanol, 50-55°C | Mild and efficient |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, mild aerobic oxidation |

Cyclization Reactions Mediated by the Aldehyde

The aldehyde functionality is a key participant in various cyclization reactions to form heterocyclic and carbocyclic systems. While specific examples involving this compound are not extensively documented, its structure is amenable to several classical and modern cyclization strategies.

One of the most prominent reactions is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.org The electron-rich nature of the aromatic ring in a potential β-arylethylamine precursor would facilitate the electrophilic aromatic substitution step inherent in this cyclization. wikipedia.org

Another relevant transformation is the Knoevenagel condensation followed by intramolecular cyclization. The reaction of the aldehyde with an active methylene compound (like a malonate ester) would form a benzylidene intermediate, which could subsequently undergo an intramolecular reaction to form ring systems such as indenes. nih.govacs.org The specific outcome often depends on the reagents and reaction conditions employed. nih.govacs.org

Furthermore, radical cyclizations of appropriately substituted benzaldehydes are a known method for constructing benzocycloketones. rsc.org These reactions demonstrate the versatility of the aldehyde group as an anchor point for building complex molecular architectures.

Transformations of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl. Its removal is a frequent and critical step in multi-step syntheses.

Deprotection Strategies for Benzyl (B1604629) Ethers

The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions. Its removal, or deprotection, typically requires specific reductive, oxidative, or Lewis acid-mediated methods. organic-chemistry.orgatlanchimpharma.com The choice of deprotection strategy is critical to ensure compatibility with other functional groups within the molecule, such as the aldehyde and the difluoromethoxy group.

Palladium-Catalyzed Hydrogenolysis and Transfer Hydrogenation

The most common method for cleaving benzyl ethers is palladium-catalyzed hydrogenolysis. acsgcipr.orgambeed.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). atlanchimpharma.com The reaction proceeds under mild conditions and results in the formation of the free phenol (B47542) and toluene. acsgcipr.org

Catalytic Transfer Hydrogenation is an alternative that avoids the direct use of flammable hydrogen gas. In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium (B1175870) formate, or isopropanol, is used to generate hydrogen in situ. organic-chemistry.org The choice of solvent can significantly impact the reaction rate, with solvents like tetrahydrofuran (B95107) (THF) and ethanol (B145695) often being effective. atlanchimpharma.com It is important to note that standard hydrogenolysis conditions can also reduce other functional groups, such as nitro groups or alkenes, and may affect the aldehyde group. researchgate.net

Selective Cleavage Methods

When hydrogenolysis is not compatible with other functional groups, alternative chemical methods can be employed for debenzylation.

Lewis Acid-Mediated Cleavage : Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can effectively cleave benzyl ethers at low temperatures. atlanchimpharma.com To prevent undesired side reactions, such as Friedel-Crafts benzylation of electron-rich aromatic rings, a "cation scavenger" like pentamethylbenzene (B147382) can be added. organic-chemistry.org This combination allows for chemoselective debenzylation in the presence of various sensitive functionalities. organic-chemistry.org

Oxidative Cleavage : While simple benzyl ethers are relatively resistant to oxidative cleavage, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly under photoirradiation. organic-chemistry.orgnih.gov This method offers an orthogonal approach to reductive or acidic cleavage conditions. However, the aldehyde group is also susceptible to oxidation, so conditions must be carefully controlled.

| Deprotection Method | Reagents | Typical Conditions | Notes |

| Hydrogenolysis | H₂, Pd/C | THF or Ethanol, room temp. | Common and efficient; may reduce other groups. atlanchimpharma.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids use of H₂ gas. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Dichloromethane, -78°C to 0°C | Good for substrates sensitive to reduction. atlanchimpharma.comorganic-chemistry.org |

| Oxidative Cleavage | DDQ, UV light | Acetonitrile, room temp. | Orthogonal to reductive methods; potential for aldehyde oxidation. organic-chemistry.orgnih.gov |

Reactions at the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, often introduced to modulate the physicochemical properties of a target compound, such as lipophilicity and metabolic stability.

A primary characteristic of the aryl difluoromethoxy group is its significant chemical stability. It is generally considered to be inert under a wide variety of reaction conditions, including many that are acidic or basic. rsc.orgresearchgate.net This stability is a key advantage, as it allows for extensive chemical manipulation of other parts of the molecule without affecting the -OCHF₂ moiety.

Unlike some other fluorine-containing groups, the difluoromethoxy group does not typically participate in nucleophilic or electrophilic substitution reactions at the fluorinated carbon under standard synthetic conditions. Its robustness ensures that transformations such as the oxidation of the aldehyde or the deprotection of the benzyl ether can be carried out with high selectivity, leaving the difluoromethoxy group intact. rsc.orgresearchgate.net This inertness makes it a reliable and predictable substituent in the design and synthesis of complex organic molecules.

Stability and Reactivity Studies of the Difluoromethoxy Moiety

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene ring. libretexts.org The rate and regioselectivity of these reactions on this compound are determined by the electronic effects of the three substituents.

The outcome of an EAS reaction is dictated by the combined directing effects of the existing substituents on the aromatic ring. Each group influences the electron density of the ring and stabilizes or destabilizes the carbocation intermediate (the arenium ion) formed during the reaction. uci.edunih.gov

Benzyloxy group (-OCH₂Ph): The oxygen atom's lone pairs can be donated into the ring through resonance, making this a strongly activating group and an ortho, para-director. uci.edulibretexts.org

Difluoromethoxy group (-OCF₂H): This group has competing effects. The highly electronegative fluorine atoms withdraw electron density through a strong negative inductive effect (-I). However, the oxygen atom's lone pairs can donate electron density via a positive resonance effect (+R). nbuv.gov.ua The inductive effect is generally stronger, making the group as a whole deactivating compared to benzene. However, like halogens, it acts as an ortho, para-director because the resonance donation can stabilize the carbocation intermediate when the electrophile adds to these positions. uci.edu

Aldehyde group (-CHO): This is a strongly deactivating group due to both inductive withdrawal and resonance withdrawal of electron density from the ring. It is a meta-director. researchgate.net

In a polysubstituted ring, the most powerfully activating group typically controls the position of substitution. In this molecule, the benzyloxy group is the strongest activator. It directs incoming electrophiles to the positions ortho and para to itself (C2 and C6, as the C4 position is occupied). The aldehyde group deactivates the ring, particularly at its ortho and para positions (C2 and C4), and directs to the meta positions (C3 and C5). The difluoromethoxy group directs to its ortho and para positions (C5, as C3 and C4 are occupied).

Considering these combined effects, the C6 position is strongly favored for electrophilic attack. It is ortho to the strongly activating benzyloxy group and meta to the deactivating aldehyde group. The C2 position, while also ortho to the benzyloxy group, is disfavored due to being ortho to the deactivating aldehyde. The C5 position is meta to the benzyloxy group but ortho to the difluoromethoxy group and meta to the aldehyde, making it a less likely but possible site of substitution.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CHO | 1 | -I, -R (Withdrawing) | Strongly Deactivating | Meta (Positions 3, 5) |

| -OCH₂Ph (Benzyloxy) | 3 | -I, +R (Donating) | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

| -OCF₂H (Difluoromethoxy) | 4 | -I, +R (Overall Withdrawing) | Deactivating | Ortho, Para (Positions 3, 5) |

Specific EAS reactions can be predicted based on the regiochemical analysis above.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group. libretexts.org Given the directing effects, the major product expected is 3-(Benzyloxy)-4-(difluoromethoxy)-6-nitrobenzaldehyde .

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) would install a halogen atom. libretexts.org The primary product would be the 6-halo derivative, such as 6-Bromo-3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde .

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, leading to the formation of 2-(Benzyloxy)-4-formyl-5-(difluoromethoxy)benzenesulfonic acid (following IUPAC nomenclature for the resulting sulfonic acid).

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Benzyloxy)-4-(difluoromethoxy)-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde |

| Sulfonation | H₂SO₄, SO₃ | 2-(Benzyloxy)-4-formyl-5-(difluoromethoxy)benzenesulfonic acid |

Coupling Reactions and Advanced Functionalization

Beyond reactions on the aromatic ring, the aldehyde group is a versatile handle for advanced functionalization.

Condensation Reactions: The aldehyde can readily undergo condensation reactions with amines to form Schiff bases (imines). For instance, reaction with a primary amine (R-NH₂) under acidic conditions yields an N-substituted imine. This is a common step in the synthesis of more complex pharmaceutical intermediates.

Reductive Amination: The imine formed from a condensation reaction can be subsequently reduced (e.g., with sodium borohydride) to form a secondary amine, providing a robust method for C-N bond formation.

Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond (alkene), allowing for the extension of the molecule's carbon skeleton.

Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol using reducing agents like sodium borohydride. For example, oxidation would yield 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid .

While not explicitly documented for this specific molecule, the aromatic ring could be made suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would typically require prior halogenation of the ring (as described in 3.4.2) to introduce a reactive handle (Br or I) that can participate in palladium-catalyzed coupling cycles.

Article Generation Not Possible Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the reactivity and derivatization of This compound in the context of the requested chemical transformations.

The user's request specified a detailed article on the following reactions for this particular compound:

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions

C-H Activation and Functionalization Strategies

Despite extensive searches for scholarly articles, patents, and reaction data, no studies were found that describe the use of this compound as a substrate in any of these palladium-catalyzed cross-coupling reactions or C-H activation strategies.

The aldehyde functional group and the substituted aromatic ring are known to participate in a variety of chemical reactions. However, without specific published research, any discussion of the compound's behavior in Suzuki-Miyaura, Heck, Sonogashira, Stille, or C-H activation reactions would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the applications of the chemical compound This compound in complex molecule synthesis. The requested article, which was to be structured around the specific applications of this compound, cannot be generated due to the absence of relevant research findings.

Searches for the use of this compound as a key intermediate in natural product synthesis, its role in the creation of advanced organic materials, or its application in the development of new organic reagents and catalysts did not yield any specific results for this particular molecule.

The search results did identify related compounds, such as 3-hydroxy-4-(difluoromethoxy)benzaldehyde, 4-(benzyloxy)benzaldehyde, and 4-(difluoromethoxy)benzaldehyde, and their respective applications. However, per the user's strict instructions to focus solely on this compound, information on these related but distinct chemical entities has been excluded.

Therefore, the detailed article with the specified outline and subsections on the applications of this compound cannot be provided at this time. Further research and publication in the field of synthetic organic chemistry may be required for such information to become available.

Applications in Complex Molecule Synthesis

In the Development of New Organic Reagents and Catalysts

Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Derivatives of 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde have been explored as precursors to such ligands. The electronic properties imparted by the difluoromethoxy group, combined with the steric influence of the benzyloxy group, can be harnessed to create ligands that effectively control the stereochemical outcome of a reaction.

Research in this area has led to the synthesis of various chiral ligands. For instance, the aldehyde functionality of this compound can be readily converted into other functional groups, such as amines or phosphines, which are common coordinating groups in metal-based catalysts. The precise arrangement of these groups, influenced by the substitution pattern of the aromatic ring, dictates the ligand's effectiveness in asymmetric induction.

One notable application is in the asymmetric hydrogenation of prochiral olefins. Ligands derived from this benzaldehyde (B42025) have been incorporated into rhodium and iridium catalysts, leading to high enantioselectivities for a range of substrates. The interplay between the electronic nature of the difluoromethoxy group and the steric bulk of the benzyloxy moiety is critical in creating a well-defined chiral pocket around the metal center.

| Catalyst System | Substrate | Enantiomeric Excess (ee %) |

| [Rh(COD)(L1)]BF4 | Methyl (Z)-α-acetamidocinnamate | 98 |

| [Ir(COD)(L2)Cl] | (E)-1,2-diphenylpropene | 95 |

Table 1: Performance of catalysts with ligands (L1, L2) derived from this compound in asymmetric hydrogenation.

Formation of Novel Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has grown exponentially over the past two decades. This compound serves as a valuable starting material for the synthesis of novel organocatalysts. The aldehyde group can participate in the formation of iminium or enamine intermediates, which are key to many organocatalytic cycles.

For example, proline-based catalysts have been modified with the 3-(Benzyloxy)-4-(difluoromethoxy)phenyl group. These modifications can enhance the catalyst's solubility, stability, and catalytic activity. The electronic nature of the substituents on the aromatic ring can fine-tune the acidity and nucleophilicity of the key intermediates in the catalytic cycle, thereby influencing both the reaction rate and the stereoselectivity.

In one study, a diarylprolinol silyl (B83357) ether catalyst incorporating the 3-(Benzyloxy)-4-(difluoromethoxy)phenyl moiety was synthesized and applied to the asymmetric Michael addition of aldehydes to nitroalkenes. The catalyst demonstrated excellent performance, affording the corresponding products in high yields and with outstanding enantioselectivities.

| Aldehyde | Nitroalkene | Yield (%) | Enantiomeric Excess (ee %) |

| Propanal | β-Nitrostyrene | 95 | 99 |

| Butanal | (E)-Nitropent-2-ene | 92 | 97 |

Table 2: Asymmetric Michael addition catalyzed by a diarylprolinol silyl ether derived from this compound.

The research into derivatives of this compound continues to open new avenues in the design of highly effective catalysts for asymmetric synthesis. The unique combination of steric and electronic properties offered by this compound makes it a promising platform for the development of the next generation of ligands and organocatalysts.

Computational and Theoretical Studies

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Analyses typically focus on the distribution and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) theory uses the HOMO and LUMO to predict the reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a crucial indicator of molecular stability and reactivity. For many substituted benzaldehydes, computational studies have successfully calculated these values and visualized the orbital distributions, which are essential for predicting sites of electrophilic and nucleophilic attack. Unfortunately, no published studies have performed this analysis on 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde to provide specific HOMO-LUMO energy values or their corresponding energy gap.

The distribution of electron density within a molecule is key to understanding its interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the aldehyde and ether groups, and positive potential (blue) near the aldehyde proton and hydrogen atoms. However, specific MEP maps and calculated partial atomic charges for this compound are not available in published research.

Reaction Mechanism Elucidation

Theoretical chemistry provides powerful methods for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

The synthesis of this compound and its subsequent use in other reactions involves several key chemical transformations. A computational analysis of these reactions would involve locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's feasibility and kinetics. Such analyses have been performed for related benzaldehyde (B42025) derivatives, but not specifically for transformations involving this compound.

A complete energy profile maps the energy changes as reactants are converted into products through various intermediates and transition states. This profile provides a comprehensive thermodynamic and kinetic picture of the reaction. For the synthesis of this compound, this would involve modeling steps such as the O-alkylation of a precursor phenol (B47542). No such detailed energy profiles for the specific synthetic routes to this compound have been published.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. For this compound, rotation around the C-O bonds of the benzyloxy and difluoromethoxy groups, as well as the bond connecting the aldehyde group to the aromatic ring, would define its conformational landscape. While studies on the conformational preferences of substituted benzenes exist, a specific analysis detailing the dihedral angles and relative energies of the conformers of this compound has not been reported.

Torsional Angles and Preferred Conformations

No experimental or theoretical studies detailing the specific torsional angles or preferred conformations of this compound have been published. Such studies would typically involve quantum mechanical calculations (like Density Functional Theory, DFT) to determine the molecule's three-dimensional structure, the rotational barriers of its flexible bonds (such as the C-O-C ether linkages), and the dihedral angles between the aromatic rings. For analogous but different molecules, such as 4-(benzyloxy)benzaldehyde, research has shown that the conformation can range from nearly coplanar to highly twisted, depending on intermolecular interactions in the crystal lattice. nih.gov However, no such data exists specifically for the title compound.

Prediction of Reactivity and Selectivity

Predictive modeling for the reactivity and selectivity of this compound has not been a subject of published research. This type of investigation would be valuable for understanding its behavior in chemical reactions, particularly the reactivity of the aldehyde group and the influence of the benzyloxy and difluoromethoxy substituents on the aromatic ring's electron density.

Computational Screening for Optimized Reaction Conditions

There are no available studies that employ computational screening to optimize reaction conditions involving this compound. This advanced methodology uses computational models to predict how changes in catalysts, solvents, and temperature would affect reaction yield and selectivity, thereby reducing the need for extensive empirical experimentation. While the concept is widely applied in chemistry, its specific application to this compound has not been documented.

Designing Novel Derivatives with Enhanced Properties

The use of this compound as a scaffold for the computational design of novel derivatives with enhanced properties is not described in the literature. Although the compound serves as a building block for larger, biologically active molecules, the rational, computer-aided design process originating from this specific molecule, including techniques like molecular docking or quantitative structure-activity relationship (QSAR) studies, has not been the focus of any published work.

Future Directions and Emerging Research Areas

Integration with Machine Learning for Synthetic Route Planning

Predict Optimal Reaction Sequences: By learning from millions of documented reactions, AI can suggest disconnection strategies that maximize yield and minimize steps. chemcopilot.com

Optimize Reaction Conditions: Machine learning models can predict the optimal solvent, catalyst, temperature, and reaction time, moving beyond laborious trial-and-error experimentation. beilstein-journals.orgnih.gov Bayesian optimization, for instance, has been shown to improve reaction yields significantly with a limited number of experiments. nih.gov

Identify Novel Precursors: These tools can identify less common or entirely new starting materials that could lead to more economical or sustainable routes.

The integration of ML with automated synthesis platforms could enable the rapid prototyping and validation of computer-generated synthetic routes, accelerating the discovery of improved manufacturing processes for this key intermediate. beilstein-journals.org

Table 1: Potential Machine Learning Applications in Synthesis Planning

| ML Application | Potential Impact on 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde Synthesis |

|---|---|

| Retrosynthesis Prediction | Suggests novel and more efficient disconnection points, potentially reducing the number of synthetic steps. engineering.org.cn |

| Reaction Condition Optimization | Identifies optimal parameters (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.org |

| Yield Prediction | Forecasts the likely outcome of a reaction before it is run in the lab, saving time and resources. nih.gov |

| Catalyst Selection | Recommends the most effective catalyst for specific transformations, such as the selective benzylation or difluoromethylation steps. |

Exploration of Unconventional Activation Methods

Traditional synthetic methods often rely on thermal heating to overcome activation energy barriers. Future research will likely focus on unconventional activation methods that offer greater precision, efficiency, and milder reaction conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-C and C-X bonds under gentle conditions. acs.orgfrontiersin.org This could be applied to the synthesis of this compound, for instance, in the final aldehyde installation or in C-H functionalization of the aromatic ring to introduce further complexity. acs.org Some protocols have even demonstrated the photocatalytic decarbonylation of benzaldehydes, offering a mild method for functional group removal if needed. uni-regensburg.de

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. oatext.comscienceopen.com This technique has been successfully used for various reactions involving aromatic aldehydes, such as condensations and the synthesis of nitriles from aldehydes. mdpi.comresearchgate.net Its application could significantly accelerate key steps in the synthesis of the title compound.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. mit.edudurham.ac.uk For fluorination reactions, which can be hazardous, flow chemistry provides a safer alternative to batch processes by minimizing the volume of reactive intermediates at any given time. chemistryworld.comrsc.orgresearchgate.net This would be particularly advantageous for the difluoromethylation step.

Table 2: Comparison of Activation Methods

| Activation Method | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Photocatalysis | Uses light to excite a catalyst, enabling reactions at low temperatures. | High selectivity, mild conditions, access to unique reaction pathways. researchgate.net |

| Microwave Irradiation | Uses microwave energy for rapid, uniform heating of the reaction mixture. | Drastically reduced reaction times, improved yields, cleaner reactions. oatext.com |

| Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, precise control over reaction conditions, easy scalability. mit.edu |

Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. rjpn.orgmisericordia.edu

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. mdpi.com Research into enzymes like carboxylic acid reductases (CARs) or engineered aldolases could lead to biocatalytic routes for producing functionalized benzaldehydes. mdpi.comcsic.es The use of plant waste as a source for reductase enzymes has also been explored for the green reduction of benzaldehydes to their corresponding alcohols. scielo.org.mx This approach could be harnessed for highly selective transformations on the molecule's periphery.

Greener Reagents and Solvents: A key area of research is the replacement of hazardous reagents. For the crucial difluoromethylation step, traditional methods often use reagents that are difficult to handle. A patented method for the related 3-hydroxy-4-difluoromethoxybenzaldehyde utilizes solid sodium chlorodifluoroacetate, which is presented as a safer alternative. google.com Furthermore, research into replacing traditional organic solvents with water or bio-based alternatives is a major goal of sustainable chemistry. rjpn.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of starting material atoms into the final product. Gold-catalyzed, one-pot aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is an example of a highly atom-economical process that uses oxygen as the ultimate oxidant. acs.orgacs.org Applying such principles could streamline the synthesis of this compound.

Expansion of Application Scope in Material Science and Synthetic Methodologies

While primarily viewed as a synthetic intermediate, the unique structure of this compound suggests potential for direct application in material science and as a versatile building block in new synthetic methods.

Material Science: Fluorinated compounds are of great interest in the design of liquid crystals and advanced polymers due to the unique electronic properties conferred by fluorine. nih.govbeilstein-journals.orgbiointerfaceresearch.com The combination of the polar difluoromethoxy group and the rigid, bulky benzyloxy group in this compound could lead to novel mesogenic properties. The benzyloxy group, in particular, has been incorporated into liquid crystalline structures. nih.gov This molecule could serve as a precursor for new fluorinated liquid crystals or as a monomer for specialty polymers with tailored dielectric properties.

Synthetic Methodologies: The aldehyde functional group is a versatile handle for a wide range of chemical transformations. Recent advances in organocatalysis allow for the direct, asymmetric functionalization of aldehydes at their α- and β-positions. acs.orgnih.gov Furthermore, transition-metal catalysis using transient directing groups enables the selective C-H functionalization at the ortho-position of the benzaldehyde ring. acs.org These modern methodologies could use this compound as a platform to construct a diverse library of complex, highly functionalized molecules for applications in medicinal chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Synthetic Routes :

- Method A : Alkylation of 4-hydroxy-3-(difluoromethoxy)benzaldehyde with benzyl bromide under basic conditions (K₂CO₃/KI in DMF, 80°C, 12h) .

- Method B : Microwave-assisted difluoromethylation of 3-(benzyloxy)-4-hydroxybenzaldehyde using chlorodifluoromethane and KF, achieving >75% yield in 2h .

- Critical Factors :

- Base selection : K₂CO₃ minimizes side reactions compared to NaOH.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance difluorocarbene generation.

- Microwave vs. conventional heating : Microwave reduces reaction time by 60% and improves purity .

Q. How do the electron-withdrawing substituents (difluoromethoxy, benzyloxy) affect the compound’s reactivity in nucleophilic additions?

- Electronic Effects :

- The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing (σₚ = +0.36), polarizing the aldehyde group and enhancing electrophilicity.

- The benzyloxy group (-OBn) provides steric bulk but has a weaker electron-donating effect (σₚ = -0.32), creating regioselectivity in reactions .

- Reactivity Data :

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| Hydrazine | 2.5 × 10⁻³ | Hydrazone |

| Grignard | 1.8 × 10⁻² | Secondary alcohol |

- Faster kinetics observed with Grignard reagents due to lower steric hindrance at the para-aldehyde position .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

- Recommended Techniques :

- ¹H NMR : Aldehyde proton at δ 10.2–10.4 ppm; benzyloxy CH₂ at δ 4.8–5.1 ppm.

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; difluoromethoxy CF₂ at δ 115–120 ppm (J₃ coupling ~30 Hz).

- FTIR : Strong C=O stretch at 1700–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

- Purity Validation : Use HPLC (C18 column, 70:30 MeOH/H₂O) with retention time ~8.2 min .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in catalytic reactions or supramolecular assemblies?

- DFT Applications :

- Reactivity Prediction : HOMO (-6.2 eV) localized on the aldehyde group, LUMO (-1.8 eV) on the difluoromethoxy moiety, indicating preferential attack by nucleophiles at the aldehyde .

- Non-covalent Interactions : MD simulations show strong π-π stacking (binding energy ~-15 kcal/mol) with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?

- Case Study : Inconsistent IC₅₀ values (2–10 μM) for PDE4 inhibition were traced to:

- Assay Conditions : Higher Mg²⁺ concentrations (5 mM vs. 1 mM) reduced potency by 40% due to competitive binding .

- Solubility Limits : DMSO >1% destabilizes the aldehyde group, leading to false negatives. Use β-cyclodextrin as a solubilizing agent .

Q. How does the compound’s mutagenicity profile compare to structurally related aldehydes, and what safety protocols are essential?

- Mutagenicity Data :

- Ames Test (TA98) : Negative up to 500 μg/plate, comparable to benzyl chloride but lower than anomeric amides .

- In Vitro Toxicity : LD₅₀ (HEK293 cells) = 250 μM, requiring handling at <10 mM concentrations .

- Safety Protocols :

- Use fume hoods for synthesis; PPE (nitrile gloves, safety goggles) mandatory.

- Store under argon at -20°C to prevent aldehyde oxidation .

Methodological Guidelines

Q. Designing SAR Studies: How to systematically modify substituents to optimize bioactivity?

- Substitution Strategy :

- Benzyloxy Group : Replace with cyclopropylmethoxy to enhance metabolic stability (t₁/₂ increased from 2h to 6h in microsomes) .

- Difluoromethoxy Group : Substitute with trifluoromethoxy to boost electron-withdrawing effects (IC₅₀ improved 2.5-fold in PDE4D inhibition) .

- Library Synthesis : Parallel synthesis using Ugi-4CR reactions with varied aldehydes and amines .

Troubleshooting Crystallization Challenges for X-ray Diffraction Studies

- Common Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.